molecular formula C17H17N3O B11266883 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide

2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide

Cat. No.: B11266883
M. Wt: 279.34 g/mol
InChI Key: VDEHJDIHLFHUHA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide is a synthetic indole-derived carboxamide featuring a pyridin-2-ylmethyl substituent at the amide nitrogen. This compound belongs to a class of indole carboxamides known for their structural versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as kinases, GPCRs, and peroxisome proliferator-activated receptors (PPARs).

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C17H17N3O/c1-11-12(2)20-16-7-6-13(9-15(11)16)17(21)19-10-14-5-3-4-8-18-14/h3-9,20H,10H2,1-2H3,(H,19,21)

InChI Key

VDEHJDIHLFHUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)C

solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The 2,3-dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the indole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridine rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with different functional groups attached to the indole or pyridine rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of indole compounds exhibit promising antibacterial and antifungal activities. In particular, studies have shown that 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that related indole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against various bacterial strains .

Anticancer Potential

Indole derivatives are known for their potential as anticancer agents. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including lung adenocarcinoma (A549) and Vero cell lines. Preliminary results indicated moderate cytotoxicity compared to standard treatments, suggesting potential as a lead compound for further development in cancer therapy .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, its derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. The inhibition profiles indicated that some derivatives were more effective than traditional inhibitors like trimethoprim .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help predict the affinity and orientation of the compound within the active sites of target proteins, providing insights into its mechanism of action.

Docking Results

The docking simulations revealed favorable interactions between the compound and target proteins, which could lead to the development of more potent analogs. For instance, the binding energies calculated during these studies suggest that modifications to the indole structure can enhance binding affinity significantly .

Case Studies

Study Focus Findings
Antibacterial ActivityMIC values ranged from 0.8 to 100 µg/mL against various bacteria; significant activity noted.
Enzyme InhibitionCompounds exhibited strong inhibition against DHFR; some were more effective than trimethoprim.
Molecular DockingFavorable binding interactions predicted with target proteins; potential for lead optimization.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Synthetic Features Reference
This compound - 2,3-Dimethyl indole
- Pyridin-2-ylmethyl amide
~293.3* Amide coupling via carbodiimide chemistry
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide - Pyridoindole core
- Hydroxybenzamido-pentyl chain
~420.5 Multi-step synthesis with 92% yield
1-(2,4-Difluorobenzyl)-2,3-dimethyl-N-(1-phenylpropyl)-1H-indole-5-carboxamide - 2,4-Difluorobenzyl group
- 1-Phenylpropyl amide
433 (LC-MS) Room-temperature amidation, flash chromatography
6-Chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide - Chloro and methyl substituents
- Pyridinyloxy linker
~442.3 Etherification and amide coupling
2-(2,6-Diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl-1H-isoindole-5-carboxamide - Diethylphenyl group
- Isoindole-dione core
~364.4 Propylamine coupling to isoindole-dione

*Calculated based on molecular formula C₁₇H₁₇N₃O.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The pyridin-2-ylmethyl group in the target compound enhances hydrophilicity compared to the 2,4-difluorobenzyl analogue (logP ~2.5 vs. ~3.8) .
  • Metabolic Stability : Methyl substitutions at positions 2 and 3 of the indole core reduce oxidative metabolism, as seen in PPARγ agonists like SR1988 derivatives .
  • Solubility : The hydrochloride salt form of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide () exhibits improved aqueous solubility compared to the free base of the target compound .

Key Research Findings

  • Substituent Effects : The pyridin-2-ylmethyl group enhances binding to metal-containing enzymes (e.g., kinases) compared to alkyl or aryl substituents .
  • Thermodynamic Stability : Methyl groups at positions 2 and 3 stabilize the indole ring against ring-opening reactions, as demonstrated in isoindole-dione derivatives .

Biological Activity

2,3-Dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide is a synthetic organic compound belonging to the class of indolecarboxamides. Its unique structure, featuring both indole and pyridine moieties, suggests a diverse range of biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OC_{16}H_{18}N_{2}O with a molecular weight of approximately 265.3098 g/mol. The compound consists of:

  • Indole Ring : A bicyclic structure that contributes to its pharmacological properties.
  • Pyridine Substituent : Enhances interaction with biological targets.

Biological Activity Overview

Indole derivatives, including this compound, are known for their antiviral , anti-inflammatory , anticancer , antioxidant , and antimicrobial properties. The specific activities of this compound are summarized in the following table:

Biological ActivityMechanismReferences
AnticancerInhibition of cell proliferation in cancer cell lines ,
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryReduction of inflammatory markers
AntioxidantScavenging free radicals,

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, a study reported an EC50 value indicating effective inhibition in HCT116 cells .

Antimicrobial Properties

The compound has shown promising results against a range of pathogens. High-throughput screening against Mycobacterium tuberculosis revealed that several analogs exhibited low minimum inhibitory concentrations (MIC), suggesting potent antimicrobial activity .

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on indole derivatives highlighted that compounds similar to this compound inhibited the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth .
  • Antimicrobial Screening : In a comprehensive screening involving over 100,000 compounds, derivatives including this indole showed significant inhibition against Mycobacterium tuberculosis with MIC values lower than 20 µM for several tested compounds .
  • Anti-inflammatory Effects : Research has indicated that indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, contributing to their therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for 2,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-5-carboxamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the indole core. A common approach includes:

Indole alkylation : Introducing methyl groups at the 2- and 3-positions of indole using alkylating agents like methyl iodide under basic conditions (e.g., NaH in DMF) .

Carboxamide formation : Coupling the indole-5-carboxylic acid derivative with pyridin-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .

Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization (e.g., from ethanol) to achieve >95% purity.
Characterization :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl groups at δ ~2.3 ppm, pyridyl protons at δ 7.2–8.5 ppm).
  • HPLC-MS : Validates molecular weight (expected [M+H]+^+ ~308.4) and purity .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations are used to:

Predict intermediates : Identify stable transition states during carboxamide coupling, minimizing side reactions like hydrolysis .

Solvent optimization : Calculate solvation free energies to select solvents (e.g., THF vs. DCM) that enhance coupling efficiency .

Machine learning : Train models on existing carboxamide synthesis datasets to recommend optimal temperatures (e.g., 0–25°C) and reagent ratios (e.g., 1.2:1 amine:acid) .
Example : ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error steps by 40% .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • FT-IR : Confirms amide bond formation (C=O stretch ~1650 cm1^{-1}, N-H bend ~1550 cm1^{-1}) .
  • 1H^1H-NMR : Distinguishes pyridyl protons (multiplet at δ 8.1–8.5 ppm) from indole aromatic protons (δ 6.8–7.3 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 308.1764 for C18_{18}H20_{20}N3_{3}O) rules out impurities .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability tests) .

Stereochemical purity : Chiral HPLC or SFC ensures enantiomeric excess (>99%) if stereocenters exist .

Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Case study : Inconsistent kinase inhibition data may stem from differences in protein expression systems (e.g., HEK293 vs. Sf9 cells) .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility :
    • DMSO: >50 mg/mL (stock solutions).
    • Aqueous buffers (pH 7.4): <0.1 mg/mL; use co-solvents (e.g., 10% PEG-400) .
  • Stability :
    • Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles.
    • Degrades in basic conditions (t1/2_{1/2} <24 h at pH >9) due to amide hydrolysis .

Advanced: How to design derivatives to enhance target selectivity?

Answer:

SAR studies : Modify the pyridylmethyl group (e.g., introduce electron-withdrawing substituents) to alter binding affinity .

Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., kinase ATP pockets) .

Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .
Example : A 4-fluoro-pyridyl analog showed 10× selectivity for JAK2 over JAK1 in vitro .

Basic: What are common impurities, and how are they quantified?

Answer:

  • Byproducts : Unreacted indole-5-carboxylic acid (HPLC retention time ~3.2 min) or over-alkylated indole derivatives .
  • Quantification :
    • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) with UV detection at 254 nm .
    • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 290 for de-pyridylmethyl byproduct) .

Advanced: How to integrate this compound into high-throughput screening (HTS) workflows?

Answer:

Library design : Combine with 1000+ analogs in 384-well plates (10 µM final concentration) .

Automation : Use liquid handlers (e.g., Beckman Coulter Biomek) for dispensing and assay setup .

Data analysis : Apply Z’-factor (>0.5) to validate assay robustness and prioritize hits with pIC50_{50} >6 .

Basic: What safety precautions are required during synthesis?

Answer:

  • Hazardous reagents : Methyl iodide (toxic; use in fume hood), DCM (carcinogen; wear nitrile gloves) .
  • Waste disposal : Neutralize alkylating agents with 10% sodium thiosulfate before disposal .

Advanced: How to validate target engagement in cellular models?

Answer:

Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .

BRET/FRET : Measure real-time interactions (e.g., ligand-receptor binding) in live cells .

CRISPR knockdown : Confirm phenotype rescue in target-deficient cells .

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